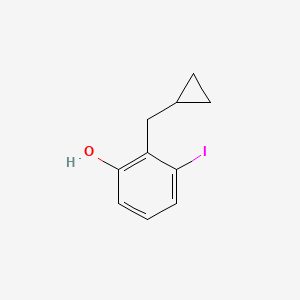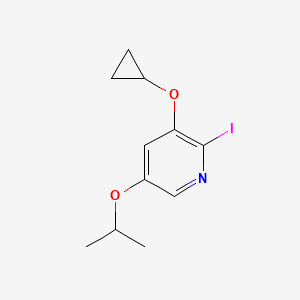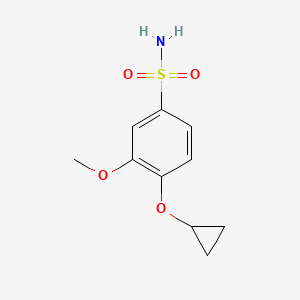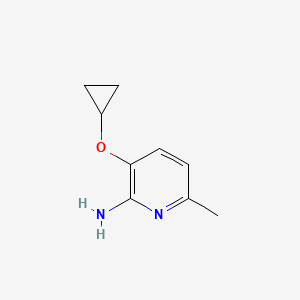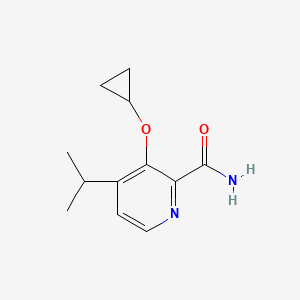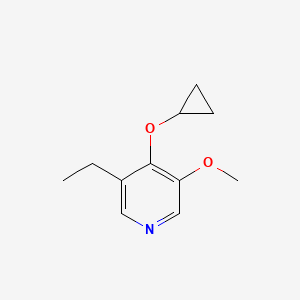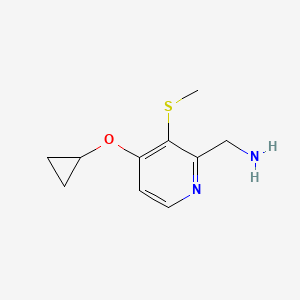
(4-Cyclopropoxy-3-(methylthio)pyridin-2-YL)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Cyclopropoxy-3-(methylthio)pyridin-2-YL)methanamine is an organic compound with the molecular formula C10H14N2OS and a molecular weight of 210.30 g/mol This compound is characterized by the presence of a cyclopropoxy group, a methylthio group, and a pyridin-2-ylmethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropoxy-3-(methylthio)pyridin-2-YL)methanamine typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the cyclopropoxy and methylthio groups. One common method involves the use of copper-catalyzed reactions under mild conditions to achieve the desired product . The reaction conditions often include the use of water as a solvent and mild temperatures to facilitate the oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar copper-catalyzed reactions. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Cyclopropoxy-3-(methylthio)pyridin-2-YL)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridin-2-yl-methanones using copper catalysis.
Substitution: It can participate in substitution reactions where the cyclopropoxy or methylthio groups are replaced by other functional groups.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include copper catalysts for oxidation, boron reagents for Suzuki–Miyaura coupling, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include pyridin-2-yl-methanones, substituted pyridine derivatives, and coupled products with various aryl or alkyl groups .
Applications De Recherche Scientifique
(4-Cyclopropoxy-3-(methylthio)pyridin-2-YL)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Cyclopropoxy-3-(methylthio)pyridin-2-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through the inhibition of enzyme activity or modulation of receptor signaling pathways. Computational studies and experimental data suggest that the compound’s unique structure allows it to bind effectively to its targets, leading to the desired biological or chemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Cyclopropoxy-6-(methylthio)pyridin-2-YL)methanamine: A similar compound with the cyclopropoxy and methylthio groups in different positions.
(2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone: Another pyridine derivative with potential biological activities.
Uniqueness
(4-Cyclopropoxy-3-(methylthio)pyridin-2-YL)methanamine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H14N2OS |
|---|---|
Poids moléculaire |
210.30 g/mol |
Nom IUPAC |
(4-cyclopropyloxy-3-methylsulfanylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C10H14N2OS/c1-14-10-8(6-11)12-5-4-9(10)13-7-2-3-7/h4-5,7H,2-3,6,11H2,1H3 |
Clé InChI |
SJMALNDXPMSOLH-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=CN=C1CN)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





